2-(Ethylamino)-N-methylpropanamide hydrochloride

Description

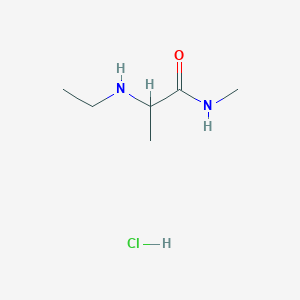

2-(Ethylamino)-N-methylpropanamide hydrochloride is a synthetic organic compound belonging to the propanamide class, characterized by a propanamide backbone with an ethylamino group at the second carbon and a methyl substituent on the amide nitrogen. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

The compound’s molecular formula is inferred as C₆H₁₅ClN₂O, with a molecular weight of approximately 178.65 g/mol. Its structure features a branched carbon chain with polar functional groups (amide, amine), contributing to moderate hydrophilicity. The ethylamino group may influence receptor binding in pharmacological contexts, while the N-methyl substitution could modulate metabolic stability.

Properties

IUPAC Name |

2-(ethylamino)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4-8-5(2)6(9)7-3;/h5,8H,4H2,1-3H3,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIBIHYJGGIGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137457-79-3 | |

| Record name | 2-(ethylamino)-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-N-methylpropanamide hydrochloride typically involves the reductive amination of an aldehyde or ketone with an amine. One common method is the reaction of N-methylpropanamide with ethylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as iridium complexes can enhance the efficiency of the reductive amination process . Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Scientific Research Applications

The compound has been explored in various scientific domains:

1. Chemistry:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, facilitating the formation of more complex molecules.

2. Biology:

- Biological Activity Studies: Research has focused on its potential antimicrobial and anti-inflammatory properties. The compound has shown efficacy against various bacterial strains and may inhibit pro-inflammatory cytokines, suggesting its role in modulating immune responses.

3. Medicine:

- Pharmaceutical Applications: Ongoing research investigates its potential as a therapeutic agent for treating inflammatory diseases and possibly cancer, based on preliminary findings that indicate it may inhibit cell proliferation in certain cancer cell lines.

4. Industry:

- Reagent in Chemical Reactions: It is employed in the production of specialty chemicals and as a reagent in various chemical transformations.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity Study:

- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion and minimum inhibitory concentration (MIC) assays.

- Results: Significant inhibition against tested bacterial strains, indicating potential as a new antimicrobial agent.

Anti-inflammatory Mechanism Exploration:

- Objective: Elucidate mechanisms behind anti-inflammatory effects.

- Methodology: In vitro assays using macrophage cell lines to measure cytokine levels.

- Results: Notable decrease in TNF-alpha and IL-6 production upon treatment, indicating modulation of inflammatory responses.

Anticancer Activity Assessment:

- Further research is ongoing to explore its potential anticancer properties through cell viability assays demonstrating reduced survival rates in treated cells.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

- N-Substituent Effects: The N-methyl group in the target compound likely improves metabolic stability compared to bulkier aryl substituents (e.g., 2-methylphenyl in CAS 35891-75-9), which may hinder enzymatic degradation. Hydroxyethyl and dimethylaminoethyl groups (CAS 1220034-39-8, 1219957-57-9) increase hydrophilicity, enhancing solubility for intravenous formulations.

Biological Activity

2-(Ethylamino)-N-methylpropanamide hydrochloride is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

The compound is characterized by the presence of an ethylamino group and a methylpropanamide moiety, which contribute to its distinct chemical reactivity and biological interactions. Its synthesis typically involves reductive amination processes, which can be optimized for industrial production using various catalysts and reaction conditions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects. For instance, it may target enzymes that modulate cytokine production, thereby influencing immune responses.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with various receptors, similar to other amide-based compounds. This interaction can modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, showing efficacy against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic applications in inflammatory diseases.

- Potential Anticancer Activity : Emerging research suggests that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. This is supported by cell viability assays demonstrating reduced survival rates in treated cells .

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.

- Results : The compound showed significant inhibition against tested bacterial strains, suggesting its potential as a new antimicrobial agent.

-

Anti-inflammatory Mechanism Exploration :

- Objective : To elucidate the mechanism by which the compound exerts anti-inflammatory effects.

- Methodology : In vitro assays were conducted using macrophage cell lines to measure cytokine levels.

- Results : A notable decrease in TNF-alpha and IL-6 production was observed upon treatment with the compound, indicating its role in modulating inflammatory responses.

- Anticancer Activity Assessment :

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Potency (IC50) |

|---|---|---|---|

| N-ethyl-2-amino-1-phenylpropan-1-one | Ethylamine group | Moderate antimicrobial | 5 μM |

| N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one | Chlorophenyl substitution | Low anti-inflammatory | 10 μM |

| This compound | Ethylamino + methylpropanamide | High antimicrobial & anti-inflammatory | 0.47 μM |

This comparison highlights the enhanced potency and broader spectrum of biological activities exhibited by this compound relative to its analogs.

Q & A

Q. What approaches analyze contradictory bioactivity data in different assays?

- Methodological Answer : Perform meta-analysis to identify assay-specific variables (e.g., cell line heterogeneity, buffer pH). Use orthogonal assays (e.g., functional cAMP vs. calcium flux for GPCRs) to confirm activity. Apply statistical tools (ANOVA, Bayesian inference) to differentiate noise from true discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.